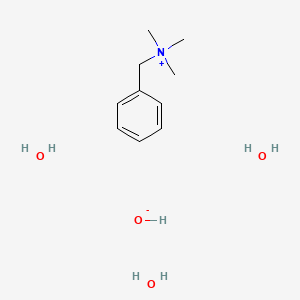
1-(1,1'-Biphenyl-4-yl)-2-fluoroethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is an organic compound with the molecular formula C14H14FN It is characterized by the presence of a fluorine atom attached to the ethanamine backbone, which is further substituted with a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobiphenyl and 2-fluoroethylamine.
Grignard Reaction: 4-Bromobiphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Nucleophilic Substitution: The Grignard reagent is then reacted with 2-fluoroethylamine under controlled conditions to yield 2-fluoro-1-(4-phenylphenyl)ethan-1-amine.
Industrial Production Methods: In an industrial setting, the production of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
科学的研究の応用
2-Fluoro-1-(4-phenylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 2-fluoro-1-(4-phenylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
2-(4-Fluorophenyl)ethan-1-amine: Shares a similar structure but lacks the biphenyl group.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a pyrazolo[3,4-d]pyrimidine ring instead of the biphenyl group.
2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Features a piperidine ring in place of the biphenyl group.
Uniqueness: 2-Fluoro-1-(4-phenylphenyl)ethan-1-amine is unique due to the presence of both a fluorine atom and a biphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
分子式 |
C14H14FN |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
2-fluoro-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H14FN/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChIキー |
IZDVENKECHNYCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)


![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)









